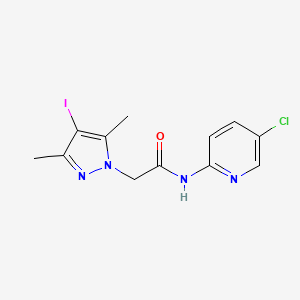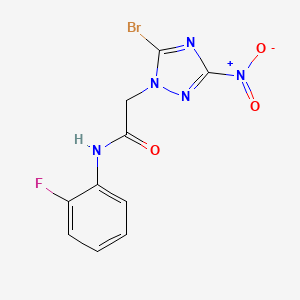![molecular formula C23H17N3O2 B14944656 Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring and a dibenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and dibenzofuran carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group.
N-(2,3-DIMETHYLQUINOXALIN-6-YL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE: A closely related compound with slight variations in the quinoxaline ring.
Uniqueness
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the quinoxaline and dibenzofuran moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H17N3O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-13-14(2)25-20-12-16(8-9-19(20)24-13)26-23(27)15-7-10-22-18(11-15)17-5-3-4-6-21(17)28-22/h3-12H,1-2H3,(H,26,27) |
Clave InChI |
KNZIHZBDUKBYMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
